2,3-dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole

Lipophilicity LogP Membrane permeability

2,3-Dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole (IUPAC: 1-(2,3-dimethylindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone; molecular formula C22H25N3O; molecular weight 347.5 g/mol) is a synthetic indole-piperazine hybrid. The compound features a 2,3-dimethyl-substituted indole core linked via an acetyl (ethanone) bridge to a 4-phenylpiperazine moiety.

Molecular Formula C22H25N3O
Molecular Weight 347.5 g/mol
Cat. No. B5870315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole
Molecular FormulaC22H25N3O
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=C4)C
InChIInChI=1S/C22H25N3O/c1-17-18(2)25(21-11-7-6-10-20(17)21)22(26)16-23-12-14-24(15-13-23)19-8-4-3-5-9-19/h3-11H,12-16H2,1-2H3
InChIKeyBDBPAQPFHRABSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole – Structural Class, Physicochemical Identity, and Procurement-Relevant Baseline


2,3-Dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole (IUPAC: 1-(2,3-dimethylindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone; molecular formula C22H25N3O; molecular weight 347.5 g/mol) is a synthetic indole-piperazine hybrid . The compound features a 2,3-dimethyl-substituted indole core linked via an acetyl (ethanone) bridge to a 4-phenylpiperazine moiety . This architecture places it within a well-precedented class of pharmacologically active indole-piperazine conjugates that have been explored as HDAC inhibitors, α1-adrenoceptor antagonists, dopamine receptor ligands, and antiviral agents [1][2]. Its structural distinctiveness arises from the combination of three specific molecular features—the 2,3-dimethyl substitution pattern on indole, the N-1 acetyl linker, and the unsubstituted 4-phenyl group on the piperazine ring—each of which contributes to its potential differentiation from closely related analogs in screening and lead-optimization campaigns.

Why Generic Substitution Fails for 2,3-Dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole – Structural Non-Interchangeability with In-Class Analogs


Indole-piperazine hybrids are not functionally interchangeable because small structural variations—particularly in indole ring substitution, linker type, and piperazine N-substituent—produce pronounced differences in target engagement, selectivity, and pharmacokinetic behavior [1][2]. In the HDAC inhibitor series reported by Xing et al., indole-piperazine hybrids 6a and 6b differed only in the aryl group attached to the piperazine, yet their IC50 values against HDAC1 diverged from 205 nM to 280 nM, with 6a showing markedly superior selectivity for class I HDACs (HDAC1-3) [1]. Similarly, in the p97 ATPase inhibitor program, replacement of the N-alkyl piperazine side-chain dramatically altered both biochemical potency and cell-based activity [3]. The target compound's specific combination of 2,3-dimethyl indole shielding, acetyl linker hydrogen-bonding capability, and 4-phenylpiperazine lipophilicity creates a unique physicochemical and pharmacophoric profile that cannot be replicated by analogs lacking any one of these features. Procurement of a close analog under the assumption of functional equivalence risks invalidating SAR hypotheses, confounding screening results, and wasting resources on compounds with divergent target-binding or ADME properties.

Quantitative Differentiation Evidence for 2,3-Dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole vs. Closest Structural Analogs


Lipophilicity Differentiation: 2,3-Dimethyl Indole Core vs. Unsubstituted Indole Analogs

The 2,3-dimethyl substitution on the indole ring increases the compound's lipophilicity relative to the unsubstituted indole analog 1-((4-phenylpiperazin-1-yl)acetyl)-1H-indole. The predicted LogP for the 2,3-dimethyl-1H-indole fragment is 2.78, compared to approximately 2.13 for unsubstituted indole [1][2]. This +0.65 LogP increment corresponds to an approximately 4.5-fold increase in octanol-water partition coefficient, which directly influences membrane passive permeability and nonspecific protein binding [3]. In indole-piperazine HDAC inhibitor series, the presence of methyl substituents on the indole ring has been associated with enhanced cellular antiproliferative activity, attributed in part to improved membrane penetration [4].

Lipophilicity LogP Membrane permeability Physicochemical profiling

Metabolic Stability Advantage: 2,3-Dimethyl Substitution Blocks Key Oxidative Sites on Indole

The 2,3-dimethyl substitution on the indole ring blocks the two principal sites of cytochrome P450-mediated oxidation on the pyrrole ring. Unsubstituted indole and 3-methylindole are known substrates for CYP450-mediated oxidation at the 2- and 3-positions, with 3-methylindole undergoing bioactivation to reactive iminium intermediates associated with pulmonary toxicity [1][2]. By occupying both the 2- and 3-positions with methyl groups, the target compound eliminates these metabolic soft spots. A related 2,3-dimethylindole derivative was noted to exhibit reduced metabolic degradation compared to unsubstituted indoles . The Ames mutagenicity study of 2,3-dimethylindole showed a mutagenic effect that was not increased upon metabolic (S9) activation, suggesting that the 2,3-dimethyl substitution alters the metabolic activation profile compared to mono-methylated or unsubstituted indoles [3].

Metabolic stability CYP450 oxidation Indole metabolism Lead optimization

Linker-Specific Hydrogen-Bonding: Acetyl Bridge vs. Methylene or Ethylene Linkers

The acetyl (-C(=O)-CH2-) linker between the indole N-1 and the piperazine ring provides a carbonyl oxygen that serves as a hydrogen-bond acceptor, a feature absent in methylene-linked analogs such as 3-[(4-phenylpiperazin-1-yl)methyl]-1H-indole [1]. In the indole-piperazine HDAC inhibitor series described by Xing et al., the piperazine-adjacent carbonyl was identified as a critical structural element that enabled proper matching of the indole core and zinc-binding group within the HDAC catalytic pocket [2]. The carbonyl oxygen is also a key pharmacophoric feature in indoleoxoacetyl piperazine derivatives developed as HIV-1 entry inhibitors (gp120/gp41-targeted), where the oxoacetyl moiety participates in essential binding interactions [3]. Furthermore, X-ray crystallography of indole-arylpiperazine derivatives confirms that the carbonyl group can form stabilizing hydrogen-bond networks in the solid state, which has implications for formulation and solid-state stability [4].

Hydrogen bonding Linker pharmacophore Target engagement SAR

Piperazine N-Substituent Differentiation: 4-Phenyl vs. 4-Pyridyl and 4-Diphenylmethyl Analogs

The 4-phenyl substituent on the piperazine ring of the target compound confers distinct physicochemical and potential pharmacological properties compared to analogs bearing 4-pyridyl or 4-diphenylmethyl groups. The 4-phenyl group provides a balanced lipophilic contribution (π value ≈ 1.96) and the capacity for π-π stacking interactions with aromatic protein residues, while avoiding the excessive lipophilicity and molecular bulk of the diphenylmethyl analog, which has a calculated LogP contribution exceeding 3.5 [1]. In dopamine D3 receptor ligand series, the nature of the aryl group attached to the piperazine was a critical determinant of both binding affinity and D3/D2 selectivity, with 4-phenyl-substituted compounds often providing an optimal balance of potency and selectivity [2]. In contrast, the 4-pyridyl analog 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone introduces a basic nitrogen that can become protonated at physiological pH (pyridine pKa ≈ 5.2), altering the charge state and potentially reducing CNS penetration .

π-π stacking Lipophilic efficiency Dopamine receptor Serotonin receptor

Molecular Weight and Drug-Likeness Profile vs. In-Class Comparators

The target compound (MW 347.5 g/mol; C22H25N3O) occupies a favorable position in drug-like chemical space relative to key in-class comparators . With 3 hydrogen-bond acceptors (2 piperazine N + 1 carbonyl O), zero hydrogen-bond donors, a predicted LogP in the 3.3–3.8 range, and topological polar surface area estimated at ~26–30 Ų, the compound satisfies all four Lipinski Rule of Five criteria [1]. By comparison, the diphenylmethyl analog exceeds MW 437 with significantly elevated LogP, and the 5,6-dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole hydrochloride (CAS 40523-01-1) carries additional polar functionality (TPSA > 40 Ų) that may limit CNS penetration [2]. The target compound's balanced profile—sufficient lipophilicity for membrane penetration combined with moderate MW and low TPSA—positions it as a CNS-accessible, lead-like scaffold [3].

Drug-likeness Lipinski rules Lead-likeness Fragment metrics

Limitation Statement: Absence of Published Direct Comparative Bioassay Data

As of the date of this evidence guide, no peer-reviewed publications or public database records were identified that contain direct, head-to-head comparative bioassay data (binding affinity, functional activity, or cellular potency) for 2,3-dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole versus any named comparator . The vendor confirms that 'scientific databases like PubMed or Google Scholar haven't yielded any published research directly connected to this specific molecule' . Consequently, all quantitative differentiation claims in this guide are based on: (i) cross-study comparison of predicted or calculated physicochemical properties; (ii) class-level inference from SAR trends observed in structurally related indole-piperazine series (HDAC inhibitors, α1A antagonists, D3 ligands, HIV entry inhibitors); and (iii) structural reasoning grounded in well-established medicinal chemistry principles. This limitation does not negate the compound's potential value but means that procurement decisions should be made with the understanding that the compound is at an early research stage, and that experimental head-to-head validation against specific analogs has not been performed.

Data transparency Research stage Procurement diligence

Optimal Procurement and Research Application Scenarios for 2,3-Dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole


SAR Probe in Indole-Piperazine Lead Optimization Programs Targeting HDAC, GPCR, or Antiviral Pathways

This compound is an ideal structural probe for SAR expansion in medicinal chemistry programs exploring indole-piperazine chemical space. Its 2,3-dimethyl substitution and acetyl linker differentiate it from the majority of published indole-piperazine hybrids (which typically feature unsubstituted or mono-substituted indoles and methylene/ethylene linkers). Incorporating this compound into a screening panel alongside analogs such as 1-((4-phenylpiperazin-1-yl)acetyl)-1H-indole (unsubstituted indole control) and 3-[(4-phenylpiperazin-1-yl)methyl]-1H-indole (methylene linker control) can reveal the contribution of indole methylation and linker carbonyl to target potency, selectivity, and ADME properties. The indole-piperazine scaffold has validated activity in HDAC inhibition (IC50 range 13.6–280 nM for optimized derivatives [1][2]), α1A-adrenoceptor antagonism (Ki values as low as 0.16 nM [3]), and HIV entry inhibition [4], providing multiple orthogonal screening hypotheses.

CNS-Penetrant Library Enrichment Based on Predicted Physicochemical Profile

With a molecular weight of 347.5 g/mol, zero hydrogen-bond donors, predicted LogP in the 3–4 range, and low TPSA (~26–30 Ų), this compound satisfies multiple criteria for CNS drug-likeness (MW < 400, LogP 2–5, HBD ≤ 3, TPSA < 60–70 Ų). It is well-suited for inclusion in CNS-focused screening libraries, particularly those targeting GPCRs (dopamine, serotonin, adrenergic receptors), where the 4-phenylpiperazine moiety is a recognized privileged scaffold. In contrast, more polar analogs (e.g., 5,6-dimethoxy-substituted derivatives with TPSA > 40 Ų [5]) or heavier analogs (diphenylmethyl derivative MW > 400) may be less optimal for CNS screening. Procurement for CNS-targeted phenotypic or target-based screens leverages the compound's favorable predicted brain penetration without the molecular obesity that burdens larger analogs.

Metabolic Stability Benchmarking: Comparison of 2,3-Dimethyl-Blocked vs. Unblocked Indole Cores

The 2,3-dimethyl substitution provides a built-in metabolic shield that can be exploited in a head-to-head microsomal or hepatocyte stability comparison with 1-((4-phenylpiperazin-1-yl)acetyl)-1H-indole (unsubstituted indole) or 3-methylindole-containing analogs. Such a comparison would quantify the metabolic stability advantage conferred by blocking both pyrrole oxidation sites. The established metabolic vulnerability of 3-methylindole (CYP450 bioactivation to reactive iminium species [6]) provides a strong rationale for this experiment. The outcome can inform whether the 2,3-dimethyl motif should be adopted as a standard design element in the broader indole-piperazine series to mitigate metabolic liability. This experiment is low-cost, high-information, and directly relevant to lead-optimization decision-making.

Crystallography and Computational Docking Studies of Indole-Piperazine Binding Modes

The acetyl linker carbonyl provides an additional hydrogen-bond anchor point that can be exploited in co-crystallography or molecular docking studies to define the binding mode of indole-piperazine ligands. Previous X-ray crystallographic studies of indole-arylpiperazine derivatives have demonstrated that carbonyl groups participate in stabilizing H-bond networks in the solid state [3], and molecular docking has identified the piperazine-adjacent carbonyl as a key element for proper pocket matching in HDAC enzymes [2]. The target compound's combination of the acetyl carbonyl and the 2,3-dimethyl hydrophobic shield makes it an attractive candidate for soaking experiments with protein targets of the p97 ATPase or HDAC families, where cryo-EM and X-ray structures have been obtained with related phenyl indole ligands [7]. Procurement for structural biology can directly link the compound's structural features to its mode of target engagement.

Quote Request

Request a Quote for 2,3-dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.